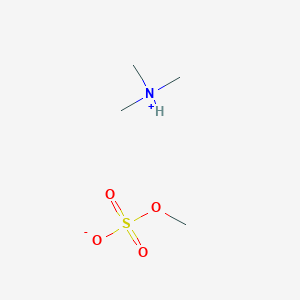
Trimethylammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium methyl sulfate is an organic compound with the chemical formula C4H13NO4S. It is a white solid that is highly soluble in water. This compound is known for its stability and solubility, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium methyl sulfate is typically synthesized through the reaction of trimethylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(CH3)3N+(CH3O)2SO2→(CH3)3N+CH3SO4−
This reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trimethylamine and methyl sulfate are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is often subjected to rigorous quality control to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium methyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce trimethylamine and methanol.
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Bases: Strong bases like sodium hydroxide are used in elimination reactions.
Acids and Water: Hydrolysis reactions typically involve water and sometimes acids to catalyze the reaction.
Major Products
Trimethylamine: A common product in elimination and hydrolysis reactions.
Methanol: Produced during Hofmann elimination.
Sulfuric Acid: Formed during hydrolysis.
Scientific Research Applications
Trimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trimethylammonium methyl sulfate involves its ability to act as a quaternary ammonium compound. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various molecules makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Tetraethylammonium Chloride: Used in research as a potassium channel blocker.
Benzyltrimethylammonium Chloride: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Trimethylammonium methyl sulfate is unique due to its high solubility in water and its stability under various conditions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be suitable.
Properties
CAS No. |
286470-26-6 |
|---|---|
Molecular Formula |
C4H13NO4S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl sulfate;trimethylazanium |
InChI |
InChI=1S/C3H9N.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4) |
InChI Key |
ITFGZZGYXVHOOU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















